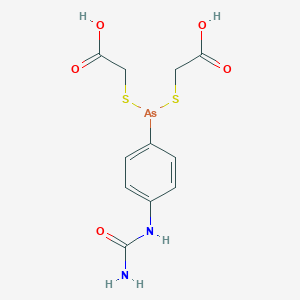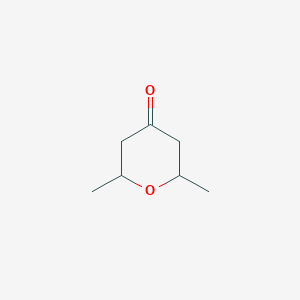
Tungsten oxide (W2O5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten oxide (W2O5) is a compound that belongs to the family of tungsten oxides. It is a yellowish powder that is insoluble in water and has a high melting point of 1473°C. Tungsten oxide has been studied extensively for its unique properties, including its ability to act as a catalyst, photocatalyst, electrochromic material, and gas sensor.
Mécanisme D'action
The mechanism of action of tungsten oxide varies depending on its application. As a photocatalyst, tungsten oxide absorbs light energy and generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals. These radicals then react with organic pollutants, breaking them down into harmless products. As a gas sensor, tungsten oxide interacts with the gas molecules, causing a change in its electrical conductivity. As an electrochromic material, tungsten oxide undergoes a reversible change in its oxidation state, causing a change in its color.
Biochemical and Physiological Effects:
Tungsten oxide has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that tungsten oxide nanoparticles can cause cytotoxicity and genotoxicity in human cells. Additionally, tungsten oxide has been shown to induce oxidative stress and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Tungsten oxide has several advantages for lab experiments, including its stability, low toxicity, and high catalytic activity. However, tungsten oxide nanoparticles can be difficult to synthesize and may agglomerate, leading to a decrease in their activity. Additionally, tungsten oxide may not be suitable for certain applications due to its high melting point and insolubility in water.
Orientations Futures
There are several future directions for the study of tungsten oxide. One area of research is the development of new synthesis methods that can produce tungsten oxide nanoparticles with improved properties. Additionally, researchers are exploring the use of tungsten oxide in energy storage and conversion devices, such as batteries and solar cells. Finally, there is a growing interest in the use of tungsten oxide as a drug delivery system, due to its biocompatibility and high surface area.
In conclusion, tungsten oxide is a compound with unique properties that make it suitable for a wide range of scientific research applications. Its ability to act as a catalyst, photocatalyst, electrochromic material, and gas sensor has been extensively studied, and there are several future directions for its research. However, more studies are needed to fully understand its biochemical and physiological effects.
Méthodes De Synthèse
Tungsten oxide can be synthesized using various methods, such as chemical precipitation, hydrothermal synthesis, and sol-gel synthesis. Among these methods, the sol-gel synthesis method is the most widely used due to its simplicity, low cost, and reproducibility.
Applications De Recherche Scientifique
Tungsten oxide has been extensively studied for its scientific research applications. It has been used as a photocatalyst in the degradation of organic pollutants in water, as a gas sensor for detecting toxic gases, and as an electrochromic material for smart window applications. Additionally, tungsten oxide has been used as a catalyst for various reactions, including the oxidation of alcohols and the reduction of nitrogen oxides.
Propriétés
Numéro CAS |
12036-84-9 |
|---|---|
Nom du produit |
Tungsten oxide (W2O5) |
Formule moléculaire |
O3W-6 |
Poids moléculaire |
231.8 g/mol |
Nom IUPAC |
oxygen(2-);tungsten |
InChI |
InChI=1S/3O.W/q3*-2; |
Clé InChI |
UVXUOGLNBHCDPN-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[W] |
SMILES canonique |
[O-2].[O-2].[O-2].[W] |
Autres numéros CAS |
12608-26-3 39318-18-8 |
Description physique |
DryPowde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)